molecular formula C11H12Cl3NO B6601872 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide CAS No. 40023-13-0

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide

Cat. No.: B6601872
CAS No.: 40023-13-0
M. Wt: 280.6 g/mol
InChI Key: FVCYEIMHJVVLLA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide is an organic compound with the molecular formula C11H12Cl3NO. This compound is characterized by the presence of a chloro group, a dichlorophenyl group, and a methylacetamide group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide typically involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylacetamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively.

Scientific Research Applications

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dichlorophenyl)acetamide
  • N-(3,4-Dichlorophenyl)-2-chloroacetamide
  • N-(3,4-Dichlorophenyl)-N-methylacetamide

Uniqueness

2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide is unique due to the presence of both a chloro group and a dichlorophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYEIMHJVVLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191698
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-13-0
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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